molecular formula C15H16N2O2S B2411231 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone CAS No. 2097893-08-6

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2411231
CAS No.: 2097893-08-6
M. Wt: 288.37
InChI Key: XIADWYQVSHZZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone is a complex organic compound that features a unique combination of a thienopyridine ring, an azetidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Azetidine Ring Formation: The azetidine ring is often synthesized via cyclization reactions involving amines and haloalkanes.

    Coupling with Furan: The final step involves coupling the thienopyridine-azetidine intermediate with a furan derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to improve yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the thienopyridine ring, potentially converting it to a more saturated form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated thienopyridine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmaceutical intermediate.
  • Potential applications in drug discovery, particularly in the development of compounds with anti-inflammatory or anticancer properties.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thienopyridine ring can interact with biological targets through π-π stacking or hydrogen bonding, while the azetidine ring can enhance binding affinity through its unique three-dimensional structure.

Comparison with Similar Compounds

    (3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(pyridin-3-yl)methanone: Contains a pyridine ring instead of a furan ring.

Uniqueness: The presence of the furan ring in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(furan-3-yl)methanone imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.

This compound’s unique structure and reactivity make it a valuable subject for further research in various scientific fields.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-2-5-19-10-12)17-8-13(9-17)16-4-1-14-11(7-16)3-6-20-14/h2-3,5-6,10,13H,1,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIADWYQVSHZZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.